molecular formula C13H18N4S B500683 5,6-Dimethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine

5,6-Dimethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine

Cat. No.: B500683
M. Wt: 262.38 g/mol
InChI Key: RTYJBPKVZRTHNM-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine is a thienopyrimidine derivative with a fused bicyclic scaffold. Its structure features a 5,6-dimethyl substitution on the thieno[2,3-d]pyrimidine core and a 4-methylpiperazinyl group at the 4-position. However, its thieno[2,3-d]pyrimidine core is prone to oxidative metabolism, limiting its pharmacokinetic stability .

Properties

Molecular Formula

C13H18N4S

Molecular Weight

262.38 g/mol

IUPAC Name

5,6-dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C13H18N4S/c1-9-10(2)18-13-11(9)12(14-8-15-13)17-6-4-16(3)5-7-17/h8H,4-7H2,1-3H3

InChI Key

RTYJBPKVZRTHNM-UHFFFAOYSA-N

SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C)C

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C)C

Origin of Product

United States

Biological Activity

5,6-Dimethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine is a compound of significant interest in pharmacology, particularly for its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H18N4S
  • Molecular Weight : 250.37 g/mol
  • CAS Number : 1170919-73-9

Research indicates that this compound exhibits activity through multiple mechanisms:

  • GPCR Modulation : The compound interacts with G-protein-coupled receptors (GPCRs), which are crucial targets in drug development. It may act as an allosteric modulator, enhancing or inhibiting receptor activity depending on the specific receptor subtype involved .
  • Antiviral Activity : Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidines exhibit antiviral properties. For instance, similar compounds have shown efficacy against HIV and other viral infections, indicating a potential pathway for therapeutic applications in treating viral diseases .

Biological Activity Overview

The biological activities associated with this compound and its derivatives include:

  • Antiviral Activity : Some studies demonstrate that thieno[2,3-d]pyrimidine derivatives can inhibit viral replication and show potential as antiviral agents against HIV and other viruses .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cell lines. The half-maximal cytotoxic concentration (CC50) provides insights into its safety profile and therapeutic index. For example, compounds within this class have shown varying CC50 values, indicating their potential selectivity and effectiveness against specific cell types .

Case Study 1: Antiviral Efficacy

A study focused on the antiviral properties of thieno[2,3-d]pyrimidines found that certain derivatives exhibited significant inhibitory effects on HIV replication. The most potent compounds had EC50 values in the low micromolar range (e.g., EC50 = 3.98 μM), indicating strong antiviral activity with favorable therapeutic indices .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of various thieno[2,3-d]pyrimidine derivatives on human cell lines. Results indicated a range of CC50 values from 10 μM to over 100 μM across different compounds. This variability highlights the importance of structural modifications in enhancing therapeutic profiles while minimizing toxicity .

Data Summary Table

Biological Activity Measurement Value
Antiviral ActivityEC50 (μM)3.98
CytotoxicityCC50 (μM)10 - 100+

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including 5,6-Dimethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine. Research indicates that these compounds can inhibit the proliferation of cancer cells by targeting folate receptors and other cellular pathways.

  • Mechanism of Action : The compound exhibits multitargeted activity against tumor cells by inhibiting key enzymes involved in folate metabolism and DNA synthesis. This dual action reduces the likelihood of drug resistance commonly seen in cancer therapies .
  • Case Study : A study demonstrated that derivatives of thieno[2,3-d]pyrimidines showed significant antiproliferative effects on various cancer cell lines, including breast and prostate cancer cells. These effects were attributed to the inhibition of folate transport mechanisms and subsequent disruption of nucleotide synthesis pathways .

Antimicrobial Properties

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial activity. The structural features of this compound contribute to its effectiveness against a range of bacterial strains.

  • Research Findings : In vitro studies have shown that this compound exhibits bactericidal activity against Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial folate metabolism, similar to its anticancer activity .

Neuropharmacological Applications

The compound's piperazine moiety suggests potential applications in neuropharmacology. Thieno[2,3-d]pyrimidines have been studied for their effects on neurotransmitter systems.

  • Potential Uses : Research indicates that derivatives may act as anxiolytics or antidepressants by modulating serotonin and dopamine pathways. This is particularly relevant for compounds like this compound that can penetrate the blood-brain barrier effectively due to their lipophilic nature .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity.

StepReaction TypeKey ReagentsOutcome
1AlkylationMethyl iodideFormation of dimethyl derivative
2CyclizationThioamideFormation of thieno ring
3Piperazine FormationPiperazineIntroduction of piperazine moiety

This table summarizes the synthetic pathway leading to the formation of the compound and highlights potential modifications for improving efficacy or selectivity in biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents and core modifications. Below is a detailed comparison of 5,6-Dimethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine with structurally related analogs:

Structural Modifications and CNS Penetration

Compound Name Key Structural Features Biological Target CNS Penetration (Kp) Key Findings Reference
This compound 5,6-dimethyl core; 4-methylpiperazinyl M4 PAM Rat Kp = 0.74 Potent and selective M4 PAM, but metabolically unstable due to oxidative metabolism of the core.
6-Fluoroquinazoline core analog Replaced thieno[2,3-d]pyrimidine with 6-fluoroquinazoline M4 PAM Rat Kp > 10 Improved CNS penetration and metabolic stability; retained M4 potency and selectivity.
5,6-Dimethyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine 4-(2-naphthylsulfonyl)piperazinyl group Unspecified N/A Bulkier sulfonyl group increases molecular weight (438.56 g/mol); likely reduces CNS penetration but enhances target affinity.
5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine 4-phenylpiperazinyl group Unspecified N/A Lower molecular weight (324.44 g/mol) compared to sulfonyl analog; phenyl group may improve lipophilicity.

Pharmacokinetic and ADMET Profiles

  • Hydroxamic Acid Derivatives: Thieno[2,3-d]pyrimidine hydroxamic acids with aniline moieties exhibit lower polar surface area (PSA < 140) and higher AlogP values compared to esters, improving blood-brain barrier penetration and histone deacetylase (HDAC) inhibition .
  • Metabolic Stability: The thieno[2,3-d]pyrimidine core is susceptible to oxidative metabolism, but fluorination (e.g., 6-fluoroquinazoline) or sulfonyl group incorporation (e.g., naphthylsulfonyl) reduces metabolic clearance .

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction enables the formation of 2-aminothiophene derivatives, which serve as precursors for thienopyrimidines. In a representative protocol, cyclohexanone undergoes condensation with cyanoacetamide and sulfur in the presence of morpholine to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. Subsequent Dieckmann cyclization and Krapcho decarboxylation generate the thieno[2,3-d]pyrimidine core. For 5,6-dimethyl substitution, methyl groups are introduced via alkylation or by starting with pre-methylated cyclohexanone derivatives.

A modified approach involves microwave-assisted Gewald reactions to accelerate the formation of 2-aminothiophene intermediates, reducing reaction times from hours to minutes. This method is particularly advantageous for scaling up production while maintaining yields of 70–85%.

Chloropyrimidine Intermediate Route

A robust alternative involves synthesizing 4-chlorothieno[2,3-d]pyrimidine as a key intermediate. Thiophene ester 2 (ethyl 3-aminothiophene-2-carboxylate) is condensed with isonicotinonitrile 3 under HCl catalysis to form pyrimidinone 4 , which is subsequently chlorinated using Vilsmeier reagent (POCl₃/DMF) to yield 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (5a ) in 98% yield. This intermediate is critical for introducing the 4-methylpiperazinyl group via nucleophilic aromatic substitution.

Protective Group Strategies

To prevent undesired side reactions during piperazinyl substitution, protective groups are employed on the thienopyrimidine nitrogen or piperazine moiety.

Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is introduced to the piperazine nitrogen prior to amination. After coupling, the Boc group is removed via treatment with anhydrous HCl in dioxane, yielding the free amine. This approach is critical for synthesizing derivatives with sensitive functional groups.

Benzyl Group Elimination

Benzyl-protected intermediates are deprotected via catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere. This method ensures high selectivity and avoids acid-sensitive substrates.

Reaction Optimization and Scalability

Temperature and Time Dependence

Optimal amination occurs at 80°C in ethanol, with prolonged heating (>10 hours) leading to decomposition. Microwave-assisted reactions reduce time to 30–60 minutes without compromising yield.

Catalytic Enhancements

The addition of catalytic iodine (5 mol%) accelerates chloro displacement by activating the pyrimidine ring toward nucleophilic attack. This modification improves yields by 10–15% in solvent-free systems.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 6H, 5,6-CH₃), 2.45 (s, 3H, N-CH₃), 2.60–2.80 (m, 8H, piperazine-H), 7.15 (s, 1H, thiophene-H).

  • LC-MS : [M+H]⁺ m/z 303.2 (calc. 303.15).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar thienopyrimidine core and the equatorial orientation of the 4-methylpiperazinyl group. Hydrogen bonding between the pyrimidine N1 and solvent molecules stabilizes the crystal lattice.

Comparative Synthesis Table

MethodKey StepsConditionsYield (%)Source
Gewald + Cyclization2-Aminothiophene → CyclohexanoneMicrowave, 150°C78
Chloro IntermediateVilsmeier chlorination → AminationDMF, 80°C, 8h72
Solvent-FreeNeat 1-methylpiperazine, 120°C3h, I₂ catalyst75

Q & A

Q. Methodological Answer :

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : To confirm substituent positions and piperazine integration .
    • Mass spectrometry (HRMS/ESI-MS) : For molecular weight validation and fragmentation pattern analysis .
  • Single-crystal X-ray diffraction : To resolve ambiguous stereochemistry or regioselectivity in complex derivatives .

Advanced: How can researchers optimize CNS penetration for thieno[2,3-d]pyrimidine-based M4 PAMs?

Methodological Answer :
Improving brain-to-plasma ratios (Kp > 2) requires:

  • LogP modulation : Aim for a calculated logP between 2–3 using substituents like fluorine or methyl groups to balance lipophilicity and solubility .
  • P-glycoprotein efflux minimization : Structural modifications (e.g., replacing basic amines with neutral groups) to evade P-gp recognition .
  • In vivo validation : Rodent pharmacokinetic studies with brain homogenate analysis to quantify Kp values .

Basic: What biological activities have been reported for thieno[2,3-d]pyrimidine derivatives?

Q. Methodological Answer :

  • Antimicrobial : Activity against Gram-positive bacteria (e.g., S. aureus) via inhibition of DNA gyrase .
  • Anticancer : Dual inhibition of EGFR kinase and microtubule polymerization in A549 lung cancer cells .
  • Antimalarial : Antiplasmodial activity against P. falciparum through interference with heme detoxification pathways .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Standardized assays : Use uniform protocols (e.g., MTT vs. SRB assays for cytotoxicity) to minimize variability .
  • Orthogonal validation : Cross-check results with in silico docking (e.g., AutoDock Vina) and in vitro functional assays (e.g., radioligand binding for receptor selectivity) .
  • Meta-analysis : Compare substituent effects across structurally analogous derivatives to identify activity trends .

Advanced: What computational tools are effective for predicting selectivity in thieno[2,3-d]pyrimidine derivatives targeting 5-HT3 receptors?

Q. Methodological Answer :

  • Molecular docking : Use cryo-EM structures of 5-HT3 receptors (PDB ID: 6NP0) to map ligand-receptor interactions and prioritize derivatives with high docking scores .
  • MD simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories .
  • ADMET prediction : SwissADME or ADMETLab 2.0 to filter compounds with unfavorable toxicity or permeability profiles .

Basic: What structural features enhance the pharmacological profile of thieno[2,3-d]pyrimidines?

Q. Methodological Answer :

  • 4-Position substituents : Piperazine or morpholine groups improve solubility and receptor binding .
  • 5,6-Dimethyl groups : Enhance metabolic stability by sterically shielding the core from oxidation .
  • Thioether linkages : Improve antibacterial potency by facilitating membrane penetration .

Advanced: What strategies improve regioselectivity in the synthesis of polysubstituted thieno[2,3-d]pyrimidines?

Q. Methodological Answer :

  • Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions for controlled functionalization .
  • Microwave-assisted synthesis : Accelerate reaction kinetics to favor thermodynamically stable regioisomers .
  • Protecting groups : Temporarily block reactive sites (e.g., amines with Boc groups) to direct substitution .

Basic: How should researchers handle the compound’s stability during experimental workflows?

Q. Methodological Answer :

  • Storage : -20°C under argon in amber vials to prevent light-induced degradation .
  • Solvent selection : Avoid DMSO for long-term storage due to hygroscopicity; use anhydrous acetonitrile instead .
  • Stability monitoring : Periodic HPLC analysis to detect degradation products (e.g., oxidized piperazine metabolites) .

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